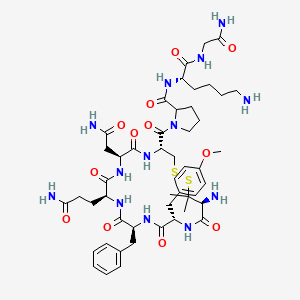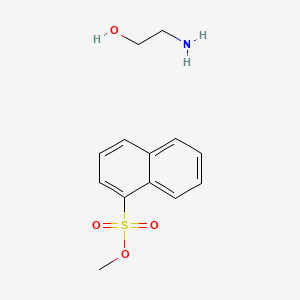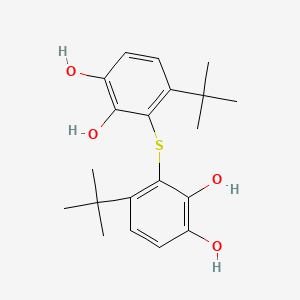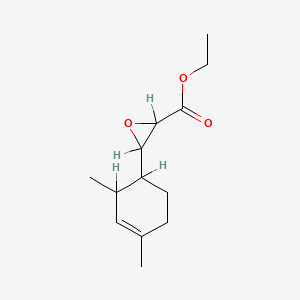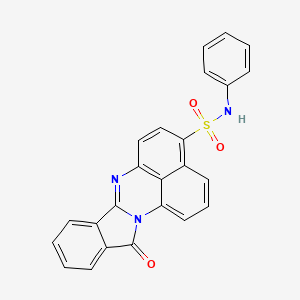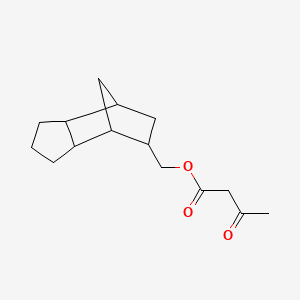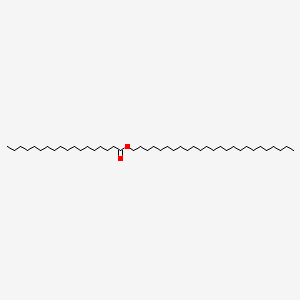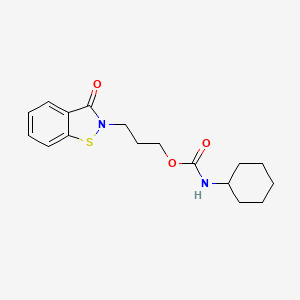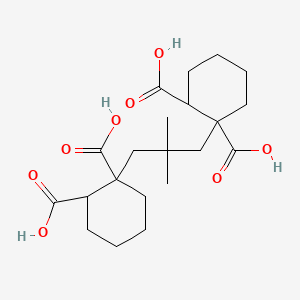
Acenaphthylene, 1,2-dihydro-1,2-dimethyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acenaphthylene, 1,2-dihydro-1,2-dimethyl-, cis-: is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is a derivative of acenaphthylene, characterized by the addition of two methyl groups and the presence of a cis-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acenaphthylene, 1,2-dihydro-1,2-dimethyl-, cis- typically involves the hydrogenation of acenaphthylene in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, with hydrogen gas being bubbled through a solution of acenaphthylene in an appropriate solvent like ethanol or tetrahydrofuran. The addition of methyl groups can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and alkylation. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation and recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acenaphthylene, 1,2-dihydro-1,2-dimethyl-, cis- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives. This is typically achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Formation of acenaphthenequinone and other oxidized derivatives.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: Acenaphthylene, 1,2-dihydro-1,2-dimethyl-, cis- is used as a precursor in the synthesis of various polycyclic aromatic compounds
Biology and Medicine: Research has explored the potential biological activities of this compound and its derivatives. Studies have investigated its role as an antimicrobial agent and its potential use in drug development.
Industry: In the industrial sector, acenaphthylene, 1,2-dihydro-1,2-dimethyl-, cis- is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it valuable in the development of high-performance materials.
Mécanisme D'action
The mechanism of action of acenaphthylene, 1,2-dihydro-1,2-dimethyl-, cis- involves its interaction with molecular targets through various pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the derivative being studied.
Comparaison Avec Des Composés Similaires
Acenaphthylene: The parent compound, lacking the additional methyl groups and cis-configuration.
Acenaphthene: A related compound with a similar polycyclic structure but different functional groups.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness: Acenaphthylene, 1,2-dihydro-1,2-dimethyl-, cis- is unique due to its specific structural modifications, which impart distinct chemical and physical properties. The presence of the cis-configuration and additional methyl groups can influence its reactivity and interactions with other molecules, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
42211-51-8 |
|---|---|
Formule moléculaire |
C14H14 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
(1S,2R)-1,2-dimethyl-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C14H14/c1-9-10(2)13-8-4-6-11-5-3-7-12(9)14(11)13/h3-10H,1-2H3/t9-,10+ |
Clé InChI |
VSQCXYIOSNKIDA-AOOOYVTPSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](C2=CC=CC3=C2C1=CC=C3)C |
SMILES canonique |
CC1C(C2=CC=CC3=C2C1=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


